Cas no 2227820-96-2 ((2S)-1-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)propan-2-amine)

(2S)-1-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)propan-2-amine 化学的及び物理的性質
名前と識別子
-
- (2S)-1-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)propan-2-amine
- 2227820-96-2
- EN300-1751271
-
- インチ: 1S/C8H17N5/c1-6(9)5-7-10-12-13(11-7)8(2,3)4/h6H,5,9H2,1-4H3/t6-/m0/s1
- InChIKey: XOXZMBRCGROLKI-LURJTMIESA-N
- SMILES: N1(C(C)(C)C)N=NC(C[C@H](C)N)=N1
計算された属性
- 精确分子量: 183.14839556g/mol
- 同位素质量: 183.14839556g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 164
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.8
- トポロジー分子極性表面積: 69.6Ų
(2S)-1-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)propan-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1751271-5.0g |
(2S)-1-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)propan-2-amine |
2227820-96-2 | 5g |
$7178.0 | 2023-06-03 | ||
Enamine | EN300-1751271-0.25g |
(2S)-1-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)propan-2-amine |
2227820-96-2 | 0.25g |
$2277.0 | 2023-09-20 | ||
Enamine | EN300-1751271-10.0g |
(2S)-1-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)propan-2-amine |
2227820-96-2 | 10g |
$10643.0 | 2023-06-03 | ||
Enamine | EN300-1751271-1g |
(2S)-1-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)propan-2-amine |
2227820-96-2 | 1g |
$2475.0 | 2023-09-20 | ||
Enamine | EN300-1751271-5g |
(2S)-1-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)propan-2-amine |
2227820-96-2 | 5g |
$7178.0 | 2023-09-20 | ||
Enamine | EN300-1751271-0.05g |
(2S)-1-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)propan-2-amine |
2227820-96-2 | 0.05g |
$2079.0 | 2023-09-20 | ||
Enamine | EN300-1751271-10g |
(2S)-1-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)propan-2-amine |
2227820-96-2 | 10g |
$10643.0 | 2023-09-20 | ||
Enamine | EN300-1751271-0.1g |
(2S)-1-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)propan-2-amine |
2227820-96-2 | 0.1g |
$2178.0 | 2023-09-20 | ||
Enamine | EN300-1751271-0.5g |
(2S)-1-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)propan-2-amine |
2227820-96-2 | 0.5g |
$2376.0 | 2023-09-20 | ||
Enamine | EN300-1751271-1.0g |
(2S)-1-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)propan-2-amine |
2227820-96-2 | 1g |
$2475.0 | 2023-06-03 |
(2S)-1-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)propan-2-amine 関連文献
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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7. Book reviews
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
(2S)-1-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)propan-2-amineに関する追加情報
Introduction to (2S)-1-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)propan-2-amine (CAS No. 2227820-96-2)
(2S)-1-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)propan-2-amine, with the CAS number 2227820-96-2, is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features and potential biological activities, making it a promising candidate for various therapeutic applications.
The molecular structure of (2S)-1-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)propan-2-amine consists of a tert-butyl-substituted tetrazole ring attached to a chiral propanamine moiety. The presence of the tert-butyl group imparts significant steric hindrance and stability to the molecule, while the chiral center at the propanamine position ensures enantiomeric purity. These structural attributes contribute to the compound's unique pharmacological profile and potential therapeutic efficacy.
Recent studies have highlighted the potential of (2S)-1-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)propan-2-amine in various biological systems. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that this compound exhibits potent anti-inflammatory properties. The tetrazole moiety is known for its ability to modulate key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes and the reduction of pro-inflammatory cytokine production. These findings suggest that (2S)-1-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)propan-2-amine could be a valuable lead compound for the development of novel anti-inflammatory drugs.
In addition to its anti-inflammatory activity, (2S)-1-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)propan-2-amine has shown promising results in neuropharmacology. A study published in the European Journal of Pharmacology reported that this compound possesses neuroprotective properties. It was found to reduce oxidative stress and prevent neuronal cell death in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism underlying these effects is thought to involve the activation of antioxidant defense systems and the modulation of intracellular signaling pathways.
The pharmacokinetic properties of (2S)-1-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)propan-2-am ine have also been extensively studied. Research indicates that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. It has good oral bioavailability and a relatively long half-life, which are desirable attributes for a potential therapeutic agent. Furthermore, preclinical studies have shown that (2S)-1-(2 tert-butyl 0H 1 0 0 0 tetrazol 5 yl)propan 0 amine has low toxicity and does not exhibit significant adverse effects at therapeutic doses.
The synthetic route for ((R))-((R))-((R))-1-((R)-tert-butyl-1,3,4,-tetrazol-5-y)propan-
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